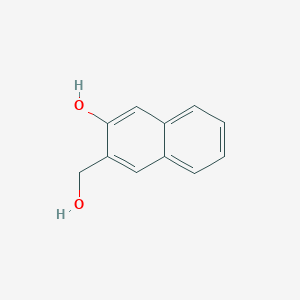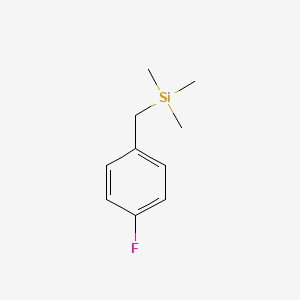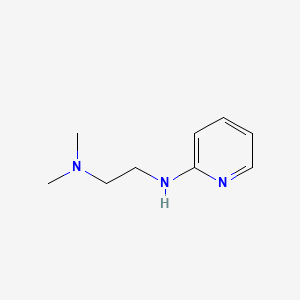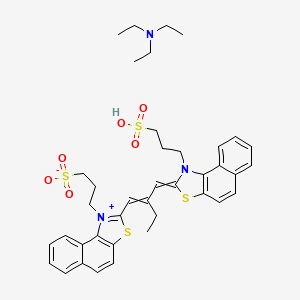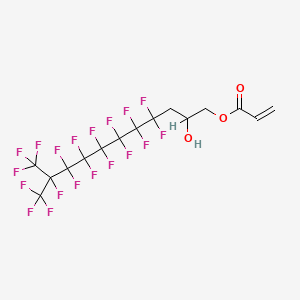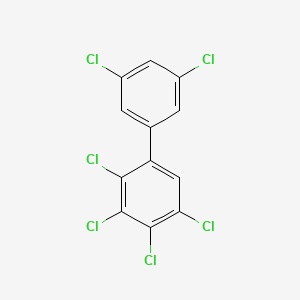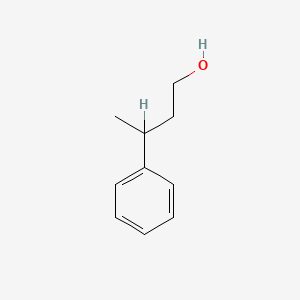
5-Bromo-3-phenyl-1H-indazole
Overview
Description
5-Bromo-3-phenyl-1H-indazole: is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a bromine atom at the 5-position and a phenyl group at the 3-position of the indazole ring enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
5-Bromo-3-phenyl-1H-indazole is a derivative of indazole, a heterocyclic compound that has been found to have a wide range of biological activities Indazole derivatives have been reported to interact with various cellular targets, including enzymes, receptors, and proteins involved in signal transduction .
Mode of Action
Indazole derivatives have been reported to inhibit cell growth, particularly in neoplastic cell lines . This suggests that this compound may interact with its targets to disrupt cell proliferation, although the specific mechanisms remain to be elucidated.
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways
Result of Action
One study reported that an indazole derivative was able to inhibit cell growth with gi50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines
Biochemical Analysis
Biochemical Properties
5-Bromo-3-phenyl-1H-indazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The interaction with COX-2 is crucial as it helps in reducing inflammation and pain, making it a potential candidate for anti-inflammatory drugs. Additionally, this compound has shown interactions with proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by causing cell cycle arrest in the G0-G1 phase . This effect is mediated through its interaction with specific proteins and enzymes that regulate the cell cycle. Furthermore, this compound has been found to affect gene expression by modulating transcription factors, thereby influencing the expression of genes involved in cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, its binding to COX-2 inhibits the enzyme’s activity, leading to a reduction in the production of pro-inflammatory mediators . Additionally, this compound has been shown to activate certain signaling pathways that result in the upregulation of apoptotic genes, thereby promoting cell death in cancer cells . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function have revealed that prolonged exposure can lead to adaptive changes in cells, such as increased expression of drug efflux pumps, which can reduce the compound’s efficacy . These findings underscore the importance of considering temporal effects when evaluating the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate for excretion . These metabolic pathways are essential for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins in the plasma help in the distribution of this compound to different tissues, ensuring its availability at the target sites . The localization and accumulation of the compound within specific tissues are influenced by these interactions, which are critical for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it exerts its effects on cellular processes . The presence of targeting signals and post-translational modifications directs this compound to specific compartments or organelles, enhancing its interaction with target biomolecules . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-phenyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-bromo-1H-indazole with phenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-phenyl-1H-indazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The indazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products:
Substitution Products: 5-Amino-3-phenyl-1H-indazole, 5-Thio-3-phenyl-1H-indazole.
Oxidation Products: this compound-2,3-dione.
Reduction Products: this compound-2-ol.
Coupling Products: Biaryl derivatives with various substituents on the phenyl ring.
Scientific Research Applications
Chemistry: 5-Bromo-3-phenyl-1H-indazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It serves as a scaffold for the development of inhibitors targeting specific enzymes or receptors.
Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory, anticancer, and antimicrobial agents. Its derivatives are being explored for their therapeutic potential in various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties make it valuable in the production of specialty chemicals.
Comparison with Similar Compounds
5-Bromo-1H-indazole: Lacks the phenyl group at the 3-position, resulting in different chemical reactivity and biological activity.
3-Phenyl-1H-indazole: Lacks the bromine atom at the 5-position, affecting its ability to participate in substitution reactions.
5-Chloro-3-phenyl-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and potential biological effects.
Uniqueness: 5-Bromo-3-phenyl-1H-indazole is unique due to the combined presence of both the bromine atom and the phenyl group, which confer distinct chemical properties and biological activities. This combination allows for a wide range of chemical modifications and the potential for diverse applications in research and industry.
Properties
IUPAC Name |
5-bromo-3-phenyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKKPVVOOWBLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347589 | |
| Record name | 5-Bromo-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57639-16-4 | |
| Record name | 5-Bromo-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



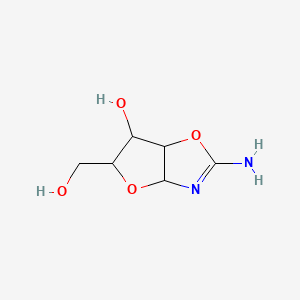

![8-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1593579.png)
